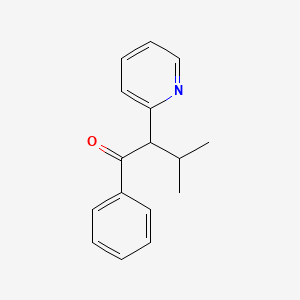
3-Methyl-1-phenyl-2-(pyridin-2-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-phenyl-2-(pyridin-2-yl)butan-1-one is an organic compound with a complex structure that includes a phenyl group, a pyridinyl group, and a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenyl-2-(pyridin-2-yl)butan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methylpyridine with ethyl pivalate, followed by oximization and esterification reactions . The reaction conditions are generally moderate, with controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-1-phenyl-2-(pyridin-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-Methyl-1-phenyl-2-(pyridin-2-yl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-phenyl-2-(pyridin-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
- 2-Methyl-1-phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one
- 3-Methyl-2-phenyl-1-substituted-indole derivatives
Uniqueness: 3-Methyl-1-phenyl-2-(pyridin-2-yl)butan-1-one stands out due to its unique combination of a phenyl group and a pyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
7154-11-2 |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
3-methyl-1-phenyl-2-pyridin-2-ylbutan-1-one |
InChI |
InChI=1S/C16H17NO/c1-12(2)15(14-10-6-7-11-17-14)16(18)13-8-4-3-5-9-13/h3-12,15H,1-2H3 |
Clé InChI |
GOLAESQVRDHHNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=CC=N1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


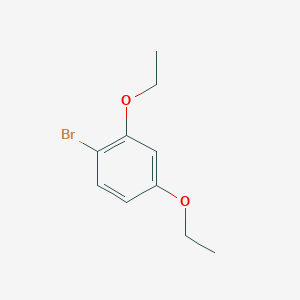
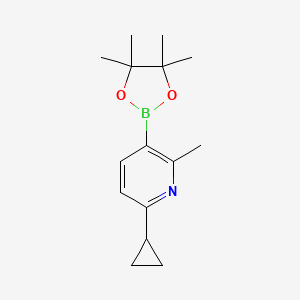
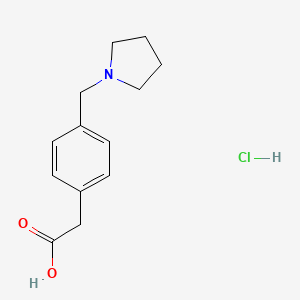
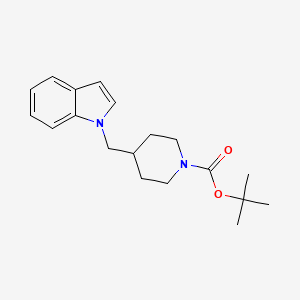
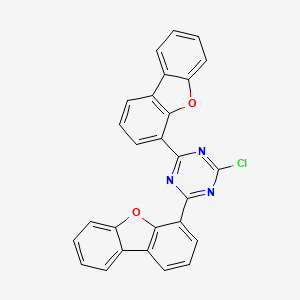
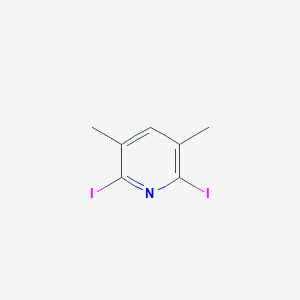
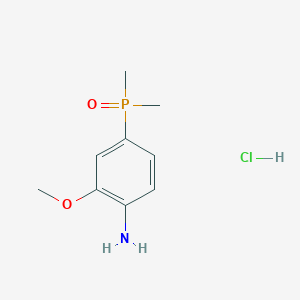
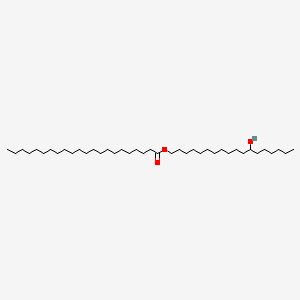
![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13979904.png)
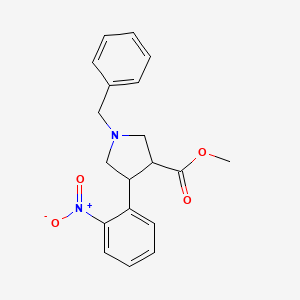
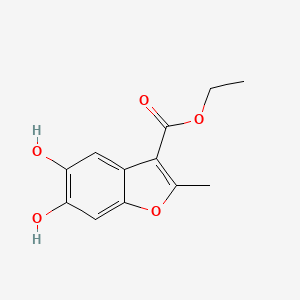
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine](/img/structure/B13979912.png)

![7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13979923.png)
